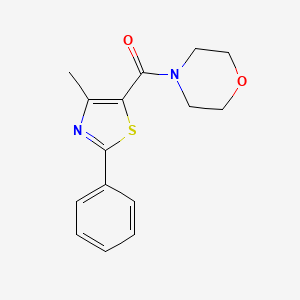![molecular formula C20H16N2O4S B7681028 Methyl 4-[[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B7681028.png)
Methyl 4-[[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is a thiazole derivative that has been synthesized through a multistep process.
作用機序
The mechanism of action of Methyl 4-[[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-[[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate has a number of biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory markers in the body, which may be responsible for its anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, studies have shown that this compound has an effect on the levels of certain neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using Methyl 4-[[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate in lab experiments is its potential use in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce large quantities of the compound.
将来の方向性
There are a number of future directions for the study of Methyl 4-[[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate. One area of research is the development of new drugs for the treatment of inflammatory disorders, cancer, and neurological disorders. Another area of research is the study of the mechanism of action of this compound, which may help to identify new targets for drug development. Finally, the synthesis method of this compound may be improved to make it more efficient and cost-effective.
合成法
The synthesis of Methyl 4-[[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate involves a multistep process. The first step involves the synthesis of 2,3-dihydro-1-benzofuran-5-carboxylic acid, which is then reacted with thionyl chloride to produce 2,3-dihydro-1-benzofuran-5-yl chloride. The second step involves the reaction of 2,3-dihydro-1-benzofuran-5-yl chloride with 2-aminothiazole to produce 4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-ylamine. The final step involves the reaction of 4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-ylamine with methyl 4-formylbenzoate to produce Methyl 4-[[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate.
科学的研究の応用
Methyl 4-[[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate has been studied for its potential use in various applications. One of the main applications of this compound is in the field of medicine. Studies have shown that this compound has anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
特性
IUPAC Name |
methyl 4-[[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-25-19(24)13-4-2-12(3-5-13)18(23)22-20-21-16(11-27-20)14-6-7-17-15(10-14)8-9-26-17/h2-7,10-11H,8-9H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJLKXNOTHGIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7680949.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 2-[(3,4-dimethylbenzoyl)amino]acetate](/img/structure/B7680957.png)
![2-[(4-bromophenyl)sulfanylmethyl]-N-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B7680960.png)
![1-(2-Fluoro-5-nitrophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B7680964.png)

![[2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate](/img/structure/B7680969.png)
![5,6-Dimethyl-2-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7680976.png)

![Methyl 3-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-2-methylindolizin-3-yl]propanoate](/img/structure/B7680993.png)
![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate](/img/structure/B7681006.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B7681007.png)
![4-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7681012.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanylpropanamide](/img/structure/B7681031.png)
![3-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7681043.png)